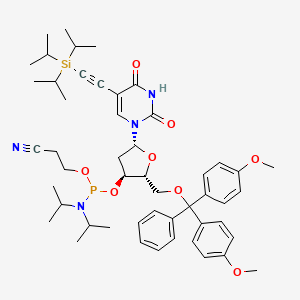
TIPS-5-Ethynyl-dU-CE Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TIPS-5-Ethynyl-dU-CE Phosphoramidite is a modified nucleoside used in oligonucleotide synthesis. It contains a protected alkyne group, which allows for click chemistry applications. The compound is particularly useful in the synthesis of oligonucleotides for research and diagnostic purposes due to its stability and compatibility with various synthesis and deprotection conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TIPS-5-Ethynyl-dU-CE Phosphoramidite involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) group. This protection prevents acid or base-catalyzed hydration during oligonucleotide synthesis and workup. The general steps include:
Coupling: A 3-minute coupling time is recommended.
Deprotection: Standard deprotection methods recommended by the synthesizer manufacturer can be used.
TIPS Removal: After deprotection, the oligonucleotide is dried and taken up in 0.5 mL of dimethylformamide (DMF). Then, 0.1 mL of tetrabutylammonium fluoride (TBAF) is added, and the mixture is vortexed and kept at 45°C for 15 minutes.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of automated synthesizers and controlled reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
TIPS-5-Ethynyl-dU-CE Phosphoramidite undergoes several types of reactions, including:
Click Chemistry: The protected alkyne group allows for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and versatile click chemistry methodology.
Common Reagents and Conditions
Reagents: Common reagents include TBAF for TIPS removal and TEAA for quenching the reaction.
Conditions: Mild deprotection conditions are necessary to prevent side reactions during oligonucleotide synthesis.
Major Products Formed
The major products formed from these reactions include ethynyl-modified oligonucleotides, which can be further conjugated using click chemistry .
Aplicaciones Científicas De Investigación
TIPS-5-Ethynyl-dU-CE Phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical applications.
Biology: Facilitates the study of nucleic acid interactions and modifications.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of labeled oligonucleotides for research and development.
Mecanismo De Acción
The mechanism of action of TIPS-5-Ethynyl-dU-CE Phosphoramidite involves the protection of the 5-ethynyl group with a TIPS group, which prevents acid or base-catalyzed hydration during oligonucleotide synthesis. The protected alkyne group allows for click chemistry applications, enabling the conjugation of various functional groups to the oligonucleotide .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethynyl-dU-CE Phosphoramidite: Similar to TIPS-5-Ethynyl-dU-CE Phosphoramidite but lacks the TIPS protection, making it more susceptible to side reactions.
C8-Alkyne-dT-CE Phosphoramidite: Another alkyne-modified nucleoside used in oligonucleotide synthesis.
Uniqueness
This compound is unique due to its TIPS protection, which offers broader compatibility with oligonucleotide synthesis and deprotection, reducing the risk of side reactions and enhancing the stability of the final product .
Propiedades
Fórmula molecular |
C50H67N4O8PSi |
|---|---|
Peso molecular |
911.1 g/mol |
Nombre IUPAC |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63?/m0/s1 |
Clave InChI |
CCVQXLLQYFTKGP-KSJPBEHZSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


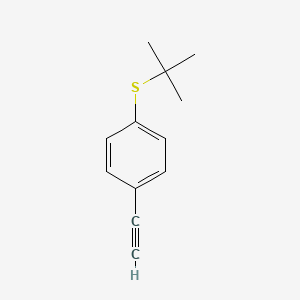

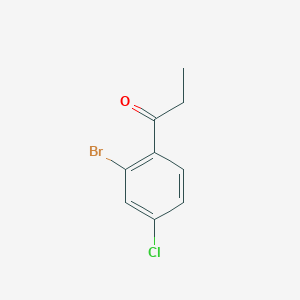
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)


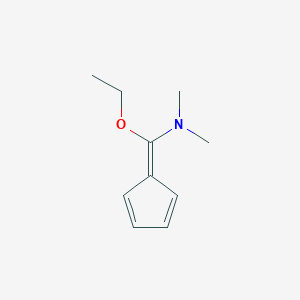
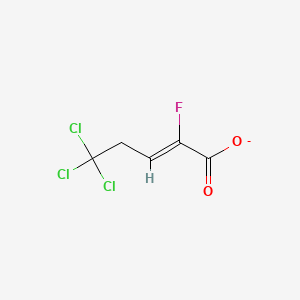
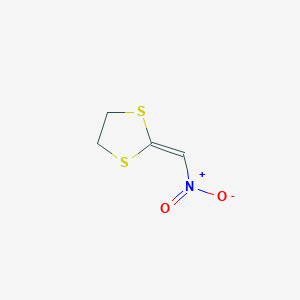
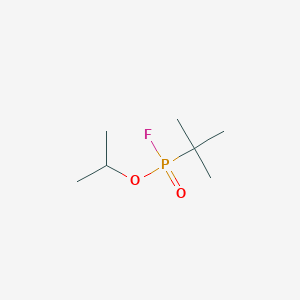
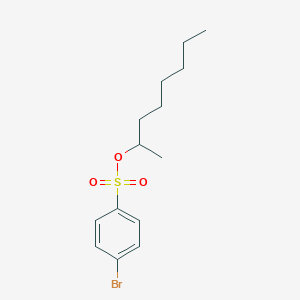
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
